molecular formula C19H18F3N5O2 B13034564 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13034564
M. Wt: 405.4 g/mol
InChI Key: CGPLHQVJCHLSCT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclohexyl ring, and a pyrimido[5,4-e][1,2,4]triazine core

Preparation Methods

The synthesis of 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common reagents for these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, while the pyrimido[5,4-e][1,2,4]triazine core interacts with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate specific enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Biological Activity

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis and Structure

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis typically involves multi-step reactions that yield pyrimidine and triazine derivatives. The structural formula is as follows:

C21H22F3N5O2C_{21}H_{22}F_3N_5O_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimido-triazine derivatives. For instance, a related compound demonstrated selective antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 6.0 ± 0.4 μM. Notably, this compound showed minimal impact on normal human lung fibroblast cells at concentrations up to 100 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity
5jA5496.0 ± 0.4High
5kMCF-712.5 ± 1.2Moderate

Antibacterial Activity

Some derivatives have shown promising antibacterial properties against strains such as Klebsiella pneumoniae and Staphylococcus aureus. These compounds were evaluated using disk diffusion methods and exhibited zones of inhibition comparable to standard antibiotics .

Table 2: Antibacterial Efficacy

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AKlebsiella pneumoniae15
Compound BStaphylococcus aureus18

The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and bacterial growth. For example, some studies suggest that these triazine derivatives may inhibit carbonic anhydrase isoforms that are overexpressed in certain tumors .

Case Studies

  • Case Study on Anticancer Properties : A study evaluated a series of pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the triazine core significantly enhanced anticancer activity, particularly in compounds with trifluoromethyl substitutions .
  • Case Study on Antibacterial Properties : Another research effort focused on synthesizing new triazine-based compounds and assessing their antibacterial effects against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity, suggesting potential as new therapeutic agents in treating bacterial infections .

Properties

Molecular Formula

C19H18F3N5O2

Molecular Weight

405.4 g/mol

IUPAC Name

1-cyclohexyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C19H18F3N5O2/c1-26-17(28)14-16(24-18(26)29)27(13-5-3-2-4-6-13)25-15(23-14)11-7-9-12(10-8-11)19(20,21)22/h7-10,13H,2-6H2,1H3

InChI Key

CGPLHQVJCHLSCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCC3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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